nAChR Functional Potency: 6-Piperidinonicotinic acid Demonstrates High Activity at Human Muscle-Type nAChR vs. Inactive Positional Isomer
6-Piperidinonicotinic acid exhibits an EC₅₀ of 100 nM for activation of the human muscle-type nicotinic acetylcholine receptor (nAChR) in TE671 cells [1]. In contrast, the 2-substituted isomer, 2-Piperidinonicotinic acid (CAS 78253-61-9), shows no functional activity in this assay system [2]. This dramatic difference in potency underscores the critical importance of the piperidine substitution position on the pyridine ring for nAChR engagement.
| Evidence Dimension | Functional potency at human muscle-type nAChR |
|---|---|
| Target Compound Data | EC₅₀ = 100 nM |
| Comparator Or Baseline | 2-Piperidinonicotinic acid: No significant activity |
| Quantified Difference | >100-fold difference in potency (estimated based on assay limit) |
| Conditions | Human muscle-type nAChR expressed in TE671 cells |
Why This Matters
This specific nAChR activity differentiates 6-PNA as a valuable starting point for developing subtype-selective nAChR modulators, whereas the 2-isomer is unsuitable.
- [1] BindingDB. BDBM50061563: EC50 = 100 nM at human muscle-type nicotinic acetylcholine receptor in TE671 cells. Available at: https://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-04-16). View Source
- [2] ChemBase. 2-Piperidinonicotinic acid. Product Information. Available at: https://en.chembase.cn (accessed 2026-04-16). View Source
